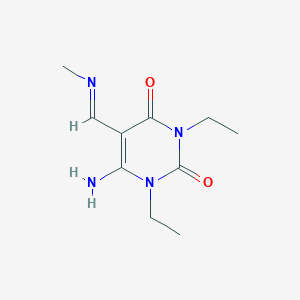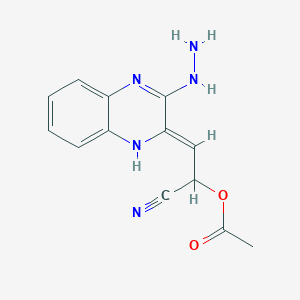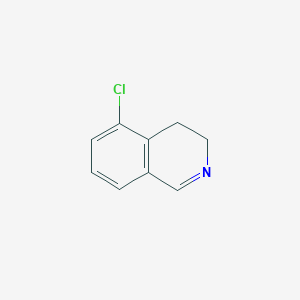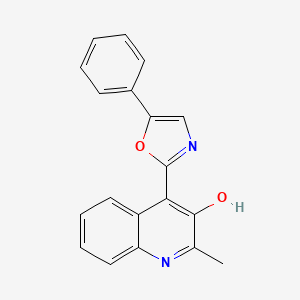
2-Methyl-4-(5-phenyl-1,3-oxazol-2(3H)-ylidene)quinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol is a heterocyclic compound with the molecular formula C19H14N2O2 and a molecular weight of 302.33 g/mol This compound is known for its unique structure, which combines a quinoline core with an oxazole ring and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of the quinoline core . Further reactions involving the introduction of the oxazole ring and the phenyl group complete the synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline or oxazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to varied properties and applications.
Oxazole derivatives: Compounds with the oxazole ring can have different biological activities and uses.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to different heterocyclic cores, influencing their chemical and biological properties.
Eigenschaften
CAS-Nummer |
112008-63-6 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolin-3-ol |
InChI |
InChI=1S/C19H14N2O2/c1-12-18(22)17(14-9-5-6-10-15(14)21-12)19-20-11-16(23-19)13-7-3-2-4-8-13/h2-11,22H,1H3 |
InChI-Schlüssel |
IUHGTISAFQQLKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C3=NC=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


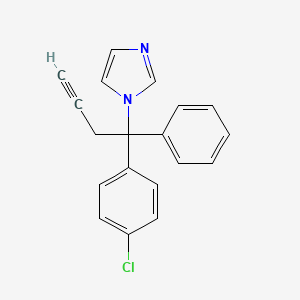

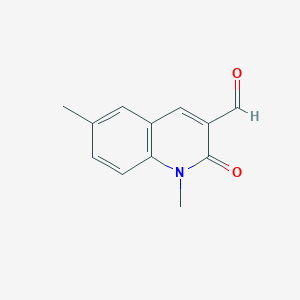
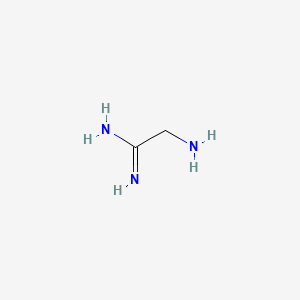
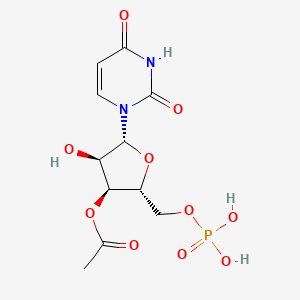
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
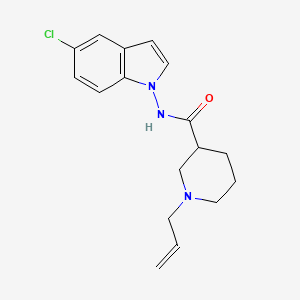
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)

